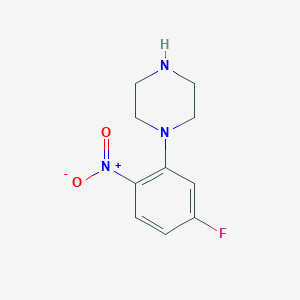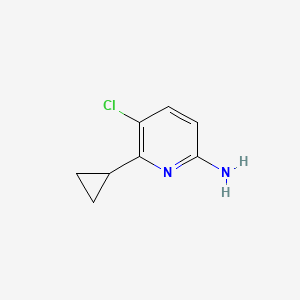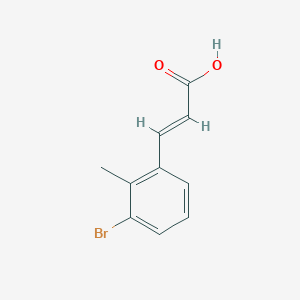![molecular formula C13H22O3 B13528633 Methyl 6-isopropyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13528633.png)
Methyl 6-isopropyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-isopropyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate: is a synthetic organic compound with the molecular formula C13H22O3 It belongs to the class of oxaspiro compounds, which are characterized by a spiro-connected oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-isopropyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the following steps:
Formation of the Spiro Ring: The spiro ring can be formed through a cyclization reaction involving an appropriate precursor. For instance, a diol or an epoxide can be used as a starting material.
Esterification: The carboxylate group is introduced through an esterification reaction. This can be achieved by reacting the spiro compound with methanol in the presence of an acid catalyst.
Isopropyl and Methyl Substitution: The isopropyl and methyl groups are introduced through alkylation reactions. These reactions can be carried out using alkyl halides and a strong base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 6-isopropyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol. Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other functional groups. This can be achieved using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The unique spiro structure of this compound makes it a valuable intermediate in the synthesis of complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of the process.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Its structural features can be exploited in the design of new pharmaceutical agents.
Medicine:
Therapeutic Agents: Potential use in the development of drugs targeting specific pathways or receptors.
Diagnostic Tools: It can be used in the development of diagnostic agents for imaging or detection of diseases.
Industry:
Material Science: The compound can be used in the synthesis of novel materials with unique properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of Methyl 6-isopropyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The spiro structure allows for unique interactions with biological molecules, leading to specific effects on cellular pathways.
Comparison with Similar Compounds
- Methyl 6-isopropyl-1-oxaspiro[2.5]octane-2-carboxylate
- Methyl 2-chloro-6-propyl-1-oxaspiro[2.5]octane-2-carboxylate
- 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans-
Uniqueness: Methyl 6-isopropyl-2-methyl-1-oxaspiro[25]octane-2-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C13H22O3 |
|---|---|
Molecular Weight |
226.31 g/mol |
IUPAC Name |
methyl 2-methyl-6-propan-2-yl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C13H22O3/c1-9(2)10-5-7-13(8-6-10)12(3,16-13)11(14)15-4/h9-10H,5-8H2,1-4H3 |
InChI Key |
JOGXHZCYHAPSCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC2(CC1)C(O2)(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


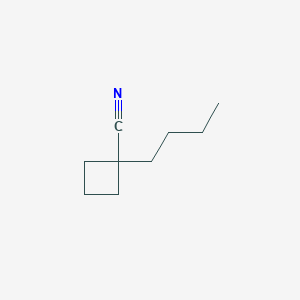

![4-{[1-(Pentan-3-yl)-5-[(pyridin-4-yl)methyl]piperidin-3-yl]methyl}pyridine](/img/structure/B13528573.png)

![1-[4-Methoxy-3-(propan-2-yl)phenyl]methanaminehydrochloride](/img/structure/B13528577.png)

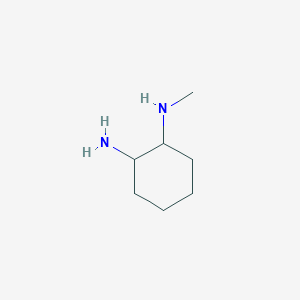
![2-Fluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-amine](/img/structure/B13528586.png)

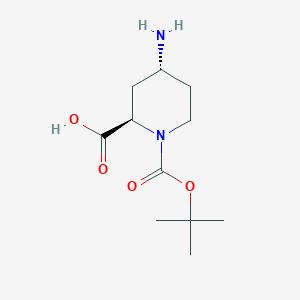
![rac-potassium [(1R,2R)-2-[(benzyloxy)carbonyl]cyclopropyl]trifluoroboranuide](/img/structure/B13528615.png)
